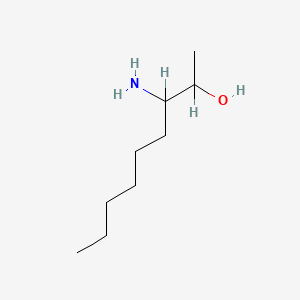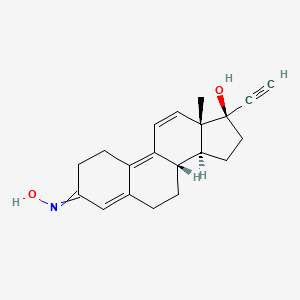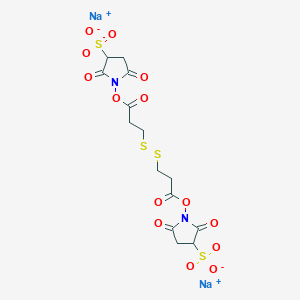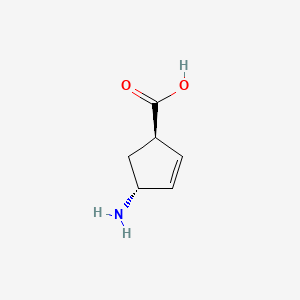
3-Aminononan-2-ol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 3-Aminononan-2-ol often involves complex organic reactions. For example, Smith et al. (1985) developed a method for synthesizing oligonucleotides with an aliphatic amino group at their 5' terminus, showcasing the versatility of amino group reactions in synthesis (Smith et al., 1985). Additionally, Seebach et al. (2002) synthesized oligomers of 3-hydroxyalkanoic acids, demonstrating the synthesis of complex molecules with side chains related to amino acids, which can be relevant to understanding the synthesis of 3-Aminononan-2-ol (Seebach et al., 2002).
Molecular Structure Analysis
The molecular structure of 3-Aminononan-2-ol and related compounds can be analyzed using various spectroscopic techniques. Heimgartner (1991) discusses the structural elements of 3-amino-2H-azirines, which are crucial in understanding the molecular structure of similar amino-containing compounds (Heimgartner, 1991).
Chemical Reactions and Properties
Compounds similar to 3-Aminononan-2-ol exhibit diverse chemical reactions. He et al. (2016) explored the transformations of α-amino acids via palladium-catalyzed C-H functionalization, highlighting the reactivity of amino groups in various chemical reactions (He et al., 2016).
Physical Properties Analysis
The physical properties of 3-Aminononan-2-ol and related compounds, such as solubility, melting point, and boiling point, are essential for their application in different chemical processes. However, specific studies on the physical properties of 3-Aminononan-2-ol were not found in this search.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, are crucial for understanding 3-Aminononan-2-ol. Research on similar compounds, such as those involving α-amino acids, can provide insights into the chemical properties of 3-Aminononan-2-ol. For example, Gryaznov and Letsinger (1992) studied oligonucleotides containing aminodeoxythymidine units, which can shed light on the chemical behavior of amino-containing compounds (Gryaznov & Letsinger, 1992).
Wissenschaftliche Forschungsanwendungen
Toxin Production in Fungi : 2-Amino-14,16-dimethyloctadecan-3-ol, a sphingosine analogue toxin, is known among several fungal genera and some lower marine animals. It inhibits ceramide synthase, and its toxicity was explored in vitro, revealing its cytotoxic effects in several assays (Uhlig, Ivanova, Bernhoft, & Eriksen, 2008).
Inhibition of Carbon Steel Corrosion : Tertiary amines in the series of 1,3-di-amino-propan-2-ol, including 1,3-di-morpholin-4-yl-propan-2-ol (DMP), were synthesized and shown to inhibit the anodic dissolution of iron, acting as anodic inhibitors and showing high inhibition efficiency in corrosion science (Gao, Liang, & Wang, 2007).
Synthesis of Oligo(3‐hydroxyalkanoic acid) Derivatives : Research has been conducted on synthesizing oligomers of 3-hydroxyalkanoic acids with side chains of proteinogenic amino acids. These include alanine, valine, and leucine, demonstrating the flexibility of polyester chains compared to polyamide chains (Albert, Seebach, Duchardt, & Schwalbe, 2002).
Cardioselectivity of Beta-Adrenoceptor Blocking Agents : A study on 1-[(4-Hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols highlighted their substantial cardioselectivity compared to those with a 1-(4-hydroxyphenethyl) group, indicating a high affinity for the beta 1-adrenoceptor of rat ventricular muscle (Rzeszotarski, Gibson, Eckelman, & Reba, 1979).
Synthesis of Antihypertensive Agents : The synthesis and antihypertensive activity of a series of novel 3-[(substituted-carbonyl)amino]-2H-1-benzopyran-4-ols were explored, showing optimum activity for compounds with branched alkyl or branched alkylamino groups (Cassidy, Evans, Hadley, Haladij, Leach, & Stemp, 1992).
Synthesis of Cyclic Polyamines : A polyamine was synthesized from 3-amino-propan-1-ol, showing that many amino alcohols are substrates for horse liver alcohol dehydrogenase. This demonstrates the broad potential for producing polyamine products (Cassimjee, Marin, & Berglund, 2012).
Eigenschaften
IUPAC Name |
3-aminononan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO/c1-3-4-5-6-7-9(10)8(2)11/h8-9,11H,3-7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKURPTBUALFOED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(C)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90965997 | |
| Record name | 3-Aminononan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90965997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminononan-2-ol | |
CAS RN |
75166-64-2, 51714-10-4 | |
| Record name | 3-Amino-2-nonanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75166-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminononan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075166642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC272454 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272454 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Aminononan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90965997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-aminononan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.971 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-Deuterio-3-oxo-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)butyl]-4-hydroxychromen-2-one](/img/structure/B1140498.png)
![2-[(1Z)-1-Buten-1-yl]-6-methylpyridine](/img/structure/B1140500.png)


![(8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B1140504.png)
![5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione](/img/no-structure.png)





